REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][CH:9]([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC.FC(F)C(OCC)=O>C(O)C.C(OCC)(=O)C>[CH2:1]([O:4][CH:5]=[C:11]([C:10](=[O:17])[CH:9]([F:18])[F:8])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
365.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
356.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Name
|
|
Quantity
|
154.4 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
ethanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
set in at 106° C
|
Type
|
ADDITION
|
Details
|
At the end of the metered addition
|
Type
|
CUSTOM
|
Details
|
was 92° C
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
DISTILLATION
|
Details
|
At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C
|
Type
|
CUSTOM
|
Details
|
the removal
|
Type
|
CUSTOM
|
Details
|
is lowered to 5 mbar at 90° C.
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
STIRRING
|
Details
|
bottoms are then stirred at 95° C./5 mbar for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The resulting distillation residue (127.5 g)
|
Type
|
CUSTOM
|
Details
|
This corresponds to an overall yield over the two synthesis stages of 86.6% (
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(C(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |